Cas no 2034322-27-3 (3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile)

3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile is a structurally complex heterocyclic compound featuring a benzofuran moiety linked to a pyrazine core via a pyrrolidine spacer. The presence of a methoxy group on the benzofuran ring enhances its electron-donating properties, while the pyrazine-2-carbonitrile moiety contributes to its potential as a versatile intermediate in medicinal chemistry. This compound's unique scaffold suggests utility in the synthesis of biologically active molecules, particularly in kinase inhibition or receptor modulation applications. Its multi-functional design allows for further derivatization, making it a valuable building block for drug discovery and pharmaceutical research. The compound's stability and synthetic accessibility further support its use in exploratory chemistry.
3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile structure
2034322-27-3 structure
Product Name:3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile
CAS No:2034322-27-3
MF:C19H16N4O4
MW:364.35474395752
CID:5349787
Update Time:2025-06-11

3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
    • 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
    • 3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile
    • Inchi: 1S/C19H16N4O4/c1-25-15-4-2-3-12-9-16(27-17(12)15)19(24)23-8-5-13(11-23)26-18-14(10-20)21-6-7-22-18/h2-4,6-7,9,13H,5,8,11H2,1H3
    • InChI Key: ZCPFEZWUWMLCKY-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC=CN=1)C1CN(C(C2=CC3C=CC=C(C=3O2)OC)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 594
  • XLogP3: 2.2
  • Topological Polar Surface Area: 102

3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile Pricemore >>

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Additional information on 3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile

Introduction to 3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS No. 2034322-27-3)

3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034322-27-3, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The presence of both pyrazine and benzofuran moieties in its structure suggests potential applications in the design of bioactive molecules targeting various therapeutic pathways.

The chemical structure of this compound features a pyrazine core substituted with a carbonitrile group at the 2-position, which is further linked to an oxygenated pyrrolidine ring. The pyrrolidine ring itself is appended with a methoxy-substituted benzofuran moiety, creating a multifaceted scaffold that may contribute to its unique pharmacological properties. This intricate arrangement of functional groups makes it an attractive candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in the development of heterocyclic compounds as pharmacological agents due to their diverse biological activities and structural versatility. The pyrazine scaffold, in particular, is well-documented for its role in numerous pharmacologically active molecules, including antiviral, antibacterial, and anticancer agents. The incorporation of additional heterocyclic rings, such as the benzofuran and pyrrolidine moieties in this compound, may enhance its binding affinity and selectivity for specific biological targets.

The carbonitrile group at the 2-position of the pyrazine ring introduces a polar and electron-withdrawing character to the molecule, which can influence its interactions with biological targets. This feature is particularly relevant in the design of kinase inhibitors, where the ability to modulate electronic properties through substituents can significantly impact potency and selectivity. Additionally, the oxygenated pyrrolidine ring may contribute to solubility and metabolic stability, which are critical factors in drug development.

The methoxy-substituted benzofuran moiety adds another layer of complexity to this compound's structure. The methoxy group can serve as a hydrogen bond acceptor, enhancing interactions with polar residues in biological targets. Meanwhile, the benzofuran ring itself is known for its potential bioactivity in various therapeutic areas, including central nervous system disorders and inflammation. The combination of these features suggests that this compound may exhibit multiple modes of action.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules with high accuracy. These tools have been instrumental in guiding the design and optimization of novel pharmacological agents like 3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile. By leveraging these technologies, researchers can identify key pharmacophoric elements and optimize their arrangement for improved biological activity.

In vitro studies have begun to explore the potential pharmacological properties of this compound. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to cancer and inflammation. The precise mechanisms by which it exerts its effects are still under investigation, but preliminary data indicate promising interactions with target proteins. Further studies are needed to fully elucidate its mode of action and therapeutic potential.

The synthesis of complex organic molecules like 3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile represents a significant challenge due to their intricate structural features. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in assembling the various functional groups present in this compound.

The role of heterocyclic compounds in drug discovery cannot be overstated. These molecules often exhibit unique biological activities due to their ability to mimic natural products and interact with biological targets in diverse ways. The combination of different heterocyclic systems, as seen in this compound, opens up possibilities for designing highly versatile pharmacological agents with tailored properties.

Ongoing research efforts are focused on expanding the chemical space explored by medicinal chemists by incorporating novel structural motifs into drug-like molecules. 3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular framework. Such multifunctional entities hold promise for addressing complex diseases that require multifaceted therapeutic approaches.

In conclusion, 3-{[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS No. 2034322-27-3) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into various therapeutic areas. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of novel treatments for human diseases.

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